Diastereomer-Controlled NR2B Affinity: 35-Fold trans vs. cis Differentiation in NMDAR Antagonists
In the N1-phenanthrene-2-carbonyl (PPDA) elaborated series, the trans-piperazine-2,3-dicarboxylic acid core (derived from the (2R,3R)-trans scaffold) displays a 35-fold lower affinity for NR2B-containing NMDA receptors compared to the cis-PPDA diastereomer. This difference is driven by the inability of the trans carboxylate at the 2-position to engage His486 in the NR2B glutamate-binding pocket, whereas the cis configuration permits this critical interaction [1]. Mutation of NR2B His486 to phenylalanine selectively reduces cis-PPDA affinity by 8-fold while leaving trans-PPDA affinity unchanged, confirming that the trans diastereomer interacts with the receptor through a distinct binding mode [1]. This demonstrates that the (2R,3R)-trans scaffold is not simply a less active version of cis but rather defines an orthogonal pharmacological profile, making it essential for studying trans-selective receptor interactions or for applications where reduced NR2B affinity is desired.
| Evidence Dimension | NR2B-containing NMDA receptor affinity (fold difference between cis and trans diastereomers of N1-substituted PPDA derivatives) |
|---|---|
| Target Compound Data | trans-PPDA (derived from (2R,3R)-trans core): baseline affinity; His486 mutation produces no significant change in affinity |
| Comparator Or Baseline | cis-PPDA (derived from (2R,3S)-cis core): 35-fold higher affinity for NR2B-containing NMDA receptors than trans-PPDA; His486Phe mutation decreases cis-PPDA affinity 8-fold |
| Quantified Difference | 35-fold difference in NR2B affinity (cis > trans); differential mutational sensitivity (8-fold reduction for cis vs. no change for trans) |
| Conditions | Recombinant NMDA receptors (NR2B subunit) expressed in Xenopus laevis oocytes; site-directed mutagenesis of His486; electrophysiological recording |
Why This Matters
For researchers seeking to dissociate NR2B-mediated effects from NR2C/D-mediated pharmacology in their experimental systems, the trans diastereomer offers a therapeutically relevant differentiation that cannot be achieved with the cis scaffold.
- [1] Kinarsky L, Feng B, Skifter DA, Morley RM, Sherman S, Jane DE, Monaghan DT. Identification of subunit- and antagonist-specific amino acid residues in the N-methyl-D-aspartate receptor glutamate-binding pocket. J Pharmacol Exp Ther. 2005;313(3):1066-1074. doi:10.1124/jpet.104.082990 View Source
